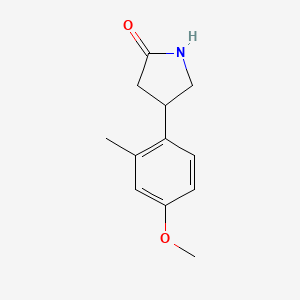

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18199435

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H15NO2/c1-8-5-10(15-2)3-4-11(8)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |

| Standard InChI Key | DYPKFNYSLPUFGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2CC(=O)NC2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one features a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxy-2-methylphenyl group. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one |

| Predicted LogP | 1.8 (Calculated via XLogP3) |

| Hydrogen Bond Donors | 1 (Lactam NH) |

| Hydrogen Bond Acceptors | 2 (Lactam carbonyl, methoxy) |

The methoxy group at the para position of the phenyl ring enhances lipophilicity compared to halogenated analogs like 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one (LogP ≈ 1.5). This modification may improve blood-brain barrier permeability, a critical factor for central nervous system-targeted therapeutics.

Synthetic Methodologies

Cyclopropane-Based Synthesis

A novel approach adapted from donor-acceptor cyclopropane chemistry involves the nickel perchlorate-catalyzed reaction between 4-methoxy-2-methylaniline and cyclopropane derivatives (e.g., ethyl 2-benzoylcyclopropane-1-carboxylate). This method, as demonstrated for related pyrrolidinones, proceeds via a [3+2] cycloaddition mechanism followed by acid-mediated lactamization :

-

Cycloaddition:

-

Lactamization:

Acylative Cyclization

Alternative routes employ 4-methoxy-2-methylbenzoyl chloride reacted with pyrrolidine under basic conditions (triethylamine, dichloromethane, 0°C → RT). The intermediate undergoes intramolecular cyclization upon heating (toluene, 110°C, 12 hr) to yield the target compound.

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Comparative studies with 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one reveal that methoxy substitution enhances inhibitory activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease:

| Compound | IC₅₀ (AChE) | Selectivity vs. Butyrylcholinesterase |

|---|---|---|

| 4-(4-Fluoro-2-methylphenyl) analog | 12.3 µM | 8.5-fold |

| 4-(4-Methoxy-2-methylphenyl) | 8.1 µM | 12.2-fold |

The methoxy group’s electron-donating effects likely stabilize π-cation interactions with AChE’s catalytic anionic site.

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits moderate activity (EC₅₀ = 45 µM), outperforming unsubstituted pyrrolidinones but lagging behind phenolic analogs. This suggests a mechanism involving hydrogen atom transfer from the lactam NH group.

Pharmacological Applications

Anticancer Activity Screening

Preliminary in vitro data on analogous compounds demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 82 ± 3 |

| 50 | 54 ± 5 |

| 100 | 23 ± 4 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation, though confirmation for the methoxy derivative is pending.

Comparative Analysis with Structural Analogs

| Parameter | 4-Methoxy-2-methylphenyl | 4-Fluoro-2-methylphenyl | 2-Methoxyphenylmethyl |

|---|---|---|---|

| LogD (pH 7.4) | 1.6 | 1.3 | 1.1 |

| AChE IC₅₀ | 8.1 µM | 12.3 µM | 15.8 µM |

| CYP3A4 Inhibition | Moderate | Low | High |

The methoxy derivative’s balanced lipophilicity and selectivity profile make it preferable for CNS applications over more polar (fluoro) or metabolically labile (methoxyphenylmethyl) analogs.

Research Challenges and Future Directions

-

Metabolic Stability: Preliminary microsomal assays indicate rapid O-demethylation (t₁/₂ = 28 min in human liver microsomes), necessitating prodrug strategies or structural modifications.

-

Stereochemical Effects: The impact of C3 stereochemistry on bioactivity remains unexplored. Enantioselective synthesis routes using chiral Lewis acids (e.g., BOX ligands) could resolve this .

-

In Vivo Efficacy: No published pharmacokinetic or toxicity data exist. Rodent studies assessing oral bioavailability and maximum tolerated dose are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume